Product packaging for (5-Bromo-1-benzofuran-2-yl)acetic acid(Cat. No.:CAS No. 84102-74-9)

(5-Bromo-1-benzofuran-2-yl)acetic acid

Cat. No.: B3038261
CAS No.: 84102-74-9
M. Wt: 255.06 g/mol
InChI Key: MHGUUFJBFFEHMO-UHFFFAOYSA-N
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Description

(5-Bromo-1-benzofuran-2-yl)acetic acid (CAS 84102-74-9) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Benzofuran scaffolds are extensively studied for their valuable pharmacological properties, which include potential antimicrobial, antifungal, and antitumor activities . Recent research focuses on 5-bromobenzofuran derivatives as core structures for developing inhibitors against enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B), which are critical targets in the management of Type 2 Diabetes Mellitus (T2DM) . Furthermore, these derivatives are profiled in vitro for their cytotoxic effects against cancer cell lines, such as breast cancer (MCF-7), and for their antioxidant potential through nitric oxide radical scavenging assays . The molecular structure, characterized by a planar benzofuran unit, facilitates key intermolecular interactions that are critical for crystal engineering and for studying binding affinities in molecular docking simulations . The compound is supplied for laboratory research applications only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this chemical building block to explore new therapeutic agents and investigate structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3 B3038261 (5-Bromo-1-benzofuran-2-yl)acetic acid CAS No. 84102-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGUUFJBFFEHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303834
Record name 5-Bromo-2-benzofuranacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-74-9
Record name 5-Bromo-2-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84102-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Research on Structure Activity Relationships Sar of 5 Bromo 1 Benzofuran 2 Yl Acetic Acid Derivatives

Impact of Benzofuran (B130515) Core Modifications on Biological Activity

The benzofuran nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a variety of biological targets. nih.gov Modifications to this core structure, such as the fusion of additional heterocyclic rings, can significantly alter the pharmacological properties of the resulting molecule.

Research has shown that creating hybrid molecules by fusing the benzofuran core with other heterocyclic systems like imidazole (B134444), triazole, or piperazine (B1678402) can yield potent cytotoxic agents against cancer cell lines. nih.gov This approach leverages the synergistic effects of both moieties to enhance biological activity. For instance, benzofuran derivatives fused with quinazolinone and imidazole scaffolds have been synthesized and tested for their cytotoxicity against human breast cancer (MCF-7) cells. nih.gov

Furthermore, the degree of saturation in the furan (B31954) ring portion of the core can influence activity. The 2,3-dihydro-benzofuran scaffold, for example, has been identified as an anticancer agent, indicating that altering the planarity and electronic properties of the core can modulate its interaction with biological targets. pharmatutor.org Comparative studies between benzomonofurans and benzodifurans have also revealed differences in protein binding, suggesting that extending the heterocyclic system can modify the compound's pharmacokinetic and pharmacodynamic properties.

Benzofuran Core ModificationExample ScaffoldReported Impact on Biological ActivityReference
Fusion with HeterocyclesBenzofuran-imidazole hybridEnhanced cytotoxic activity against cancer cells nih.gov
Ring Saturation2,3-Dihydro-benzofuranIdentified as a potential anticancer agent pharmatutor.org
Ring ExtensionBenzodifuranAltered protein binding affinity compared to benzomonofuran

Role of the Bromine Moiety at Position 5 in Modulating Molecular Interactions and Biological Activity

The presence and position of halogen substituents on the benzofuran ring are critical determinants of biological activity. A bromine atom at the 5-position, as seen in the parent compound, significantly influences the molecule's physicochemical properties and its interactions with target biomolecules.

Halogens, including bromine, can increase a compound's anticancer activity, which is often attributed to their ability to form "halogen bonds"—an attractive interaction between the electrophilic halogen and a nucleophilic site on a target molecule, thereby enhancing binding affinity. nih.gov Specifically, the introduction of a halogen at the 5-position of the benzofuran ring has been shown to be closely related to the compound's antibacterial activity. This is supported by findings that for a benzofuran derivative to exhibit antibacterial properties, the presence of a halogen or other electron-withdrawing groups at positions 4, 5, or 6 is often essential.

Crystallographic studies of 2-(5-Bromo-3-methyl-sulfinyl-1-benzofuran-2-yl)acetic acid have provided direct evidence of the bromine moiety's role in molecular interactions. These studies revealed a specific Br⋯π interaction between the bromine atom and the benzene (B151609) ring of an adjacent molecule, demonstrating its capacity to engage in significant non-covalent interactions that can stabilize ligand-target complexes.

Halogen PositionObserved EffectPotential MechanismReference
Position 5Associated with enhanced antibacterial activityModulation of electronic properties; potential for halogen bonding rsc.org
Position 3 (on methyl group)Remarkable cytotoxic activity against leukemia cellsPosition-specific interactions with the biological target nih.gov
General (Positions 4, 5, 6)Considered essential for antibacterial activity in certain derivativesFavorable electronic and steric contributions to target binding

Influence of the Acetic Acid Side Chain on Ligand-Target Binding

The acetic acid group at the C-2 position of the benzofuran ring is a key pharmacophoric feature that plays a crucial role in mediating interactions with biological targets. Its acidic proton and carbonyl oxygen allow it to act as both a hydrogen bond donor and acceptor, and it can participate in ionic interactions when deprotonated.

SAR studies have consistently highlighted that modifications to this side chain have a profound impact on biological activity. For instance, the conversion of the carboxylic acid to an ester or an amide can drastically alter the compound's cytotoxic profile. nih.govrsc.org In some studies, derivatives with a free acidic group showed no cytotoxic properties, whereas their corresponding esters and amides, particularly when combined with other modifications, exhibited significant activity. This suggests that while the side chain is a critical anchor point, its specific chemical nature (acid, ester, amide) determines the type and strength of the interaction with the target, thereby influencing the biological outcome.

The ability of the carboxylic acid moiety to form strong hydrogen bonds is a fundamental aspect of its role in ligand-target binding. In crystal structures of related benzofuran acetic acids, the carboxylic acid groups are observed to form intermolecular hydrogen bonds, leading to the formation of dimers. This same capability is leveraged in biological systems to anchor the ligand within a receptor's binding pocket through specific hydrogen bonds with amino acid residues.

Side Chain at C-2Potential InteractionsImpact on CytotoxicityReference
-CH₂COOH (Acetic Acid)Hydrogen bonding, Ionic interactionsMay show low activity in certain assays, but is a key feature for modification
-CH₂COOR (Ester)Hydrogen bond acceptorConsidered a key site for modulating cytotoxic activity nih.govrsc.org
-CH₂CONH₂ (Amide)Hydrogen bond donor/acceptorCan confer cytotoxic properties, especially with other substitutions

Substituent Effects on Pharmacological Profiles of Benzofuran Derivatives

Beyond the bromine at position 5 and the acetic acid at position 2, other substituents on the benzofuran scaffold can fine-tune the pharmacological profile of the derivatives. The electronic nature, lipophilicity, and steric bulk of these substituents all contribute to the molecule's absorption, distribution, metabolism, excretion (ADME) properties and its affinity for its target.

The electronic properties of substituents on the benzofuran skeleton have been shown to greatly affect antimicrobial efficacy. For example, the presence of electron-withdrawing groups like nitro (NO₂) or additional halogens, or electron-donating groups like hydroxyl (-OH) at positions 4, 5, 6, and 7 can modulate the activity. rsc.org The introduction of hydrophilic groups, such as a piperidine (B6355638) ring, has been shown to improve the physicochemical properties of benzofuran derivatives, which can be beneficial for drug development. nih.gov

In some cases, the location of a substituent is paramount. One study found that a bromine atom attached to an alkyl chain on the furan ring was responsible for cytotoxic activity, whereas bromine attached directly to the aromatic rings did not enhance activity in that particular series of compounds. This highlights the nuanced and context-dependent nature of SAR in this chemical class.

Stereochemical Considerations in SAR Studies

While (5-Bromo-1-benzofuran-2-yl)acetic acid itself is an achiral molecule, the introduction of substituents during the derivatization process can create chiral centers, making stereochemistry a critical consideration in SAR studies. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. mdpi.com

For example, modifying the acetic acid side chain by adding a substituent at the alpha-position (e.g., creating a 2-(5-bromo-1-benzofuran-2-yl)propanoic acid derivative) would generate a chiral center. The resulting (R)- and (S)-enantiomers would have distinct three-dimensional arrangements of atoms. This difference in spatial orientation can lead to one enantiomer fitting much more effectively into a chiral binding site on a target protein than the other, resulting in stereoselective binding and activity. mdpi.com

In studies of other chiral natural products containing different heterocyclic cores, it has been demonstrated that only the "natural" isomer, such as the (5S, αS) isomer, shows significant biological potency, suggesting that stereoselective uptake or interaction with the target is crucial. mdpi.com Therefore, when designing new derivatives of this compound that incorporate chiral elements, it is essential to synthesize and evaluate the individual enantiomers to fully elucidate the SAR and identify the more active stereoisomer.

Biological Activity and Mechanistic Research of 5 Bromo 1 Benzofuran 2 Yl Acetic Acid and Analogues

Enzyme Inhibition Studies and Target Validation

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Research

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant negative regulator in both insulin (B600854) and leptin signaling pathways. Its function in dephosphorylating the insulin receptor leads to the down-regulation of insulin action. nih.gov Consequently, inhibiting PTP1B has emerged as a key therapeutic strategy for managing type 2 diabetes and obesity. researchgate.net Research into this area has revealed that compounds featuring a benzofuran (B130515) scaffold can serve as effective PTP1B inhibitors. researchgate.net

Studies have been conducted on various benzofuran derivatives, including hydroxy benzofuran methyl ketones and naturally mimicking furanochalcones and flavones, which have demonstrated significant inhibitory activity against PTP1B. researchgate.net A particular focus has been on 2-arylbenzofurans. For instance, farnesylated 2-arylbenzofurans isolated from Morus alba (white mulberry) root bark, specifically morusalfurans B and C, have shown potent inhibitory effects on PTP1B. nih.gov

The structure-activity relationship (SAR) analyses indicate that the presence and position of certain functional groups on the benzofuran skeleton are crucial for inhibitory potency. nih.gov For example, research on 2-arylbenzofurans isolated from Erythrina addisoniae showed that derivatives with a prenyl group represent a promising class of PTP1B inhibitors, with IC50 values ranging from 13.6 to 17.5 μM. researchgate.net The addition of a farnesyl group to the 2-arylbenzofuran structure has been found to positively influence PTP1B inhibition, highlighting the importance of this lipophilic side chain in enhancing the molecule's interaction with the enzyme. nih.gov

Molecular docking simulations suggest that these inhibitors can bind to both the catalytic and allosteric sites of PTP1B, further validating their potential as therapeutic agents. nih.gov

Table 1: PTP1B Inhibition by 2-Arylbenzofuran Analogues

Compound Class Specific Analogue(s) Source Organism Key Structural Feature IC50 Value (μM) Ref
2-Arylbenzofurans Prenylated derivatives Erythrina addisoniae Prenyl group 13.6 - 17.5 researchgate.net
2-Arylbenzofurans Morusalfuran B, C Morus alba Farnesyl group Potent inhibitors nih.gov
Furanochalcones/Flavones Various Synthetic Benzofuran core Good inhibitory activity researchgate.net
α-Amylase and α-Glucosidase Inhibition Studies

Inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase are crucial in managing postprandial hyperglycemia, a key concern in type 2 diabetes. amazonaws.com By delaying carbohydrate digestion, these inhibitors reduce the rate of glucose absorption. amazonaws.com Benzofuran-based molecules have been identified as a promising source for developing such inhibitors.

A study involving a series of synthesized benzofuran-2-yl(phenyl)methanone derivatives (compounds 1-30) demonstrated notable in vitro α-amylase inhibitory activity. The IC50 values for the most active compounds in this series ranged from 18.04 to 48.33 µM. Kinetic analysis revealed that these compounds act as non-competitive inhibitors of α-amylase.

Similarly, research on another class of benzofuran analogues, 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles, showed potent α-glucosidase inhibitory activity. Many of these derivatives, particularly those containing hydroxyl and halogen substituents, were found to be five to seventy times more active than the standard drug, acarbose (B1664774) (IC50 = 856.45 ± 5.60 μM). The IC50 values for these potent benzofuran-oxadiazole hybrids were in the range of 12.75 ± 0.10 to 162.05 ± 1.65 μM. nih.gov Molecular docking studies indicated that these compounds interact with key amino acid residues in the enzyme's active site, such as Glu 276 and Asp 214, through hydrogen bonding and arene-arene interactions. nih.gov

Table 2: Inhibition of α-Amylase and α-Glucosidase by Benzofuran Analogues

Compound Class Target Enzyme IC50 Range (μM) Standard Drug Standard IC50 (μM) Ref
Benzofuran-2-yl(phenyl)methanones α-Amylase 18.04 - 48.33 Acarbose 16.08 ± 0.07
5-Aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazoles α-Glucosidase 12.75 - 162.05 Acarbose 856.45 ± 5.60 nih.gov
DNA Gyrase B Inhibition Mechanisms

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.govnih.gov The enzyme consists of two subunits: GyrA, which manages DNA breakage and reunion, and GyrB, which contains the ATP-binding site responsible for the enzyme's ATPase activity. nih.gov Inhibiting the GyrB subunit blocks the energy supply for the supercoiling reaction, leading to bacterial cell death.

Research into novel antibacterial agents has explored benzofuran-based compounds as potential DNA gyrase B inhibitors. A study on newly synthesized benzofuran–pyrazole hybrids identified several compounds with significant broad-spectrum antimicrobial activity. nih.gov Notably, one of the most promising compounds from this series demonstrated potent inhibition of E. coli DNA gyrase B with an IC50 value of 9.80 µM, which is comparable to the activity of the well-known antibiotic ciprofloxacin. nih.gov The mechanism of these benzofuran analogues involves the inhibition of the ATPase function of the GyrB subunit, thereby disrupting the essential topological state of bacterial DNA. nih.govnih.gov

Table 3: DNA Gyrase B Inhibition by Benzofuran Analogues

Compound Class Specific Analogue Target Organism IC50 Value (μM) Ref
Benzofuran–pyrazole Hybrids Compound 9 E. coli 9.80 nih.gov
Carbonic Anhydrase (CA) Inhibition Research

Carbonic anhydrases (CAs) are metalloenzymes that play a crucial role in various physiological processes by catalyzing the interconversion of carbon dioxide and bicarbonate. researchgate.net Certain human CA isoforms, particularly hCA IX and XII, are overexpressed in hypoxic tumors and are considered valuable targets for cancer therapy. researchgate.net Carboxylic acids are a known chemotype of CA inhibitors, capable of interacting with the enzyme's zinc ion or occluding the active site entrance. nih.govresearchgate.net

In this context, benzofuran-based carboxylic acids have been investigated as CA inhibitors. A study focused on derivatives featuring a 5-bromobenzofuran (B130475) tail linked to benzoic or hippuric acid moieties via a ureido linker. nih.govresearchgate.net These compounds were evaluated for their inhibitory action against four human isoforms: hCA I, II, IX, and XII.

Several of the 5-bromobenzofuran derivatives emerged as highly effective and selective inhibitors of the cancer-related hCA IX isoform. Specifically, compounds 9b , 9e , and 9f from the study acted as submicromolar hCA IX inhibitors, with Kᵢ values of 0.91, 0.79, and 0.56 μM, respectively. researchgate.net These compounds exhibited significant selectivity for hCA IX over the off-target cytosolic isoforms hCA I and II, which is a desirable characteristic for potential therapeutic agents. researchgate.net

Table 4: Inhibition of Carbonic Anhydrase (hCA) Isoforms by 5-Bromobenzofuran Analogues

Compound hCA I (Kᵢ, μM) hCA II (Kᵢ, μM) hCA IX (Kᵢ, μM) hCA XII (Kᵢ, μM) Ref
9b >100 3.69 0.91 1.13 researchgate.net
9e 5.81 3.73 0.79 1.05 researchgate.net
9f 1.12 2.65 0.56 0.88 researchgate.net
Polyketide Synthase 13 (Pks13) Inhibition in Mycobacteria

Polyketide synthase 13 (Pks13) is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for the final Claisen condensation step in the biosynthesis of mycolic acids. nih.govdrugbank.com These mycolic acids are fundamental components of the mycobacterial cell wall, crucial for the pathogen's viability and virulence. drugbank.com The essential nature of Pks13 makes it a compelling target for the development of new anti-tubercular drugs. nih.gov

Benzofuran derivatives have been identified as a potent class of Pks13 inhibitors. nih.govorscience.ru Research guided by structural analysis led to the development of benzofuran compounds that specifically target the thioesterase (TE) domain of Pks13. drugbank.com Inhibition of the Pks13-TE domain disrupts the formation of mycolic acid precursors. nih.gov An initial lead molecule, TAM1, and its more refined analogue, TAM16, emerged from these studies as highly effective Pks13-TE inhibitors with good pharmacological properties. drugbank.com While the benzofuran series showed promise, with some candidates demonstrating efficacy in mouse models of tuberculosis, their development was halted due to concerns over potential cardiotoxicity. wikipedia.org

Despite this setback, the research validated Pks13 as a viable target for anti-tubercular agents and demonstrated that the benzofuran scaffold is highly amenable to structure-activity relationship (SAR) optimization. drugbank.comwikipedia.org Subsequent work has focused on identifying new scaffolds, such as oxadiazoles, that bind to the Pks13 TE domain but with a distinct binding mode compared to the benzofuran series, aiming to retain potency while improving the safety profile. wikipedia.org

Table 5: Activity of Benzofuran Analogues against Pks13

Compound Class Specific Analogue(s) Target Domain Mechanism of Action Status Ref
Benzofurans TAM1, TAM16 Thioesterase (TE) Inhibition of mycolic acid biosynthesis Potent inhibitors; development halted due to toxicity concerns drugbank.comwikipedia.org
Oxadiazoles New series Thioesterase (TE) Inhibition of mycolic acid biosynthesis Lead compounds identified with improved potency and ADMET profiles wikipedia.org
Dihydrofolate Reductase (DHFR) and Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Enoyl Acyl Carrier Protein Reductase (InhA)

InhA is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase enzyme in Mycobacterium tuberculosis. drugbank.com It is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the long-chain mycolic acids of the mycobacterial cell wall. drugbank.com Due to its essential role, InhA is a validated and attractive target for anti-tubercular drug discovery. It is the primary target for the frontline drug isoniazid. drugbank.com

The development of direct InhA inhibitors is of high interest, as they can circumvent the resistance mechanisms associated with prodrugs that require activation by mycobacterial enzymes. drugbank.com Computational and molecular modeling studies have been employed to design novel InhA inhibitors, and benzofuran derivatives have been considered in these design strategies. nih.gov For example, modeling procedures have been used to construct enzyme-inhibitor complexes and design various inhibitor classes, including those based on a benzofuran scaffold. nih.gov This research indicates the potential of benzofuran-containing molecules to effectively bind to the InhA active site and disrupt mycolic acid synthesis.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is another crucial enzyme for the survival of prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines and thymidylate, which are essential for cell proliferation. nih.gov As such, DHFR is a well-established target for antibacterial and anticancer agents. While various heterocyclic compounds have been developed as DHFR inhibitors, specific research detailing the inhibitory activity of (5-Bromo-1-benzofuran-2-yl)acetic acid or its close structural analogues against DHFR is not extensively documented in the current scientific literature.

Cholinesterase (AChE and BuChE) Inhibition Studies

Benzofuran derivatives have been a subject of interest in the search for potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymatic targets in the management of Alzheimer's disease. Research has demonstrated that the benzofuran scaffold can be effectively modified to produce compounds with significant inhibitory activity against both enzymes.

In one study, novel benzofuran-based donepezil (B133215) analogues were synthesized. nih.gov Among them, compound 9g showed exceptional efficacy, with IC₅₀ values of 0.39 µg/ml against AChE and 0.51 µg/ml against BuChE. nih.gov Another series of 5-bromobenzofuran-triazole derivatives was synthesized and evaluated, where compound 10d , featuring a 2,5-dimethoxyphenyl moiety, was identified as a highly potent AChE inhibitor with an IC₅₀ value of 0.55 ± 1.00 µM. nih.gov

Further research into tacrine-benzofuran hybrids revealed compounds with potent inhibitory activity. One such hybrid, compound 69 , exhibited subnanomolar selective inhibition of human AChE with an IC₅₀ of 0.86 nM. The therapeutic potential of inhibiting both AChE and BuChE is recognized, as it may offer broader cognitive benefits in neurodegenerative diseases. researchgate.net Kinetic and molecular modeling studies suggest that these hybrid molecules can interact with both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Analogues

Compound Target Enzyme IC₅₀ Value
9g nih.gov AChE 0.39 µg/ml
BuChE 0.51 µg/ml
10d nih.gov AChE 0.55 ± 1.00 µM
69 hAChE 0.86 nM

Other Enzymatic Targets for Benzofuran-Based Compounds

Beyond cholinesterases, the benzofuran scaffold has proven to be a versatile template for designing inhibitors of various other enzymes implicated in disease. Certain benzofuran derivatives have been found to possess potent and selective inhibitory activity against tumor necrosis factor-α converting enzyme (TACE). nih.gov

In the context of cancer, benzofuran-based molecules have been shown to inhibit multiple protein kinases. These include glycogen (B147801) synthase kinase-3β (GSK-3β), Pim-1, Src kinase, and cyclin-dependent kinase 2 (CDK2). researchgate.net Additionally, the mTOR signaling pathway, a critical regulator of cell growth and proliferation, has been identified as a target for novel benzofuran derivatives. researchgate.net Some hybrids have been developed as dual inhibitors, targeting both phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net For instance, a synthesized benzofuran derivative, Compound 8 , was shown to inhibit PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.govresearchgate.net Another target is the histone lysine-specific demethylase 1 (LSD1), which is overexpressed in several human tumors; benzofuran acylhydrazone scaffolds have demonstrated excellent inhibitory activity against this enzyme, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Anticancer Research and Mechanistic Insights

Mechanisms of Cell Death Induction (e.g., Apoptosis, Necrosis)

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. researchgate.net Studies on various cancer cell lines have shown that these compounds can trigger apoptosis, often in a dose-dependent manner. frontiersin.org The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of this process. For example, certain cytotoxic benzofurans led to a 1.5- to 5-fold increase in caspase-3/7 activity in K562 leukemia cells. nih.govmdpi.com Specifically, compound 1e resulted in a nearly five-fold increase in the activity of these caspases. nih.gov

The induction of apoptosis by benzofuran derivatives can be mediated through different cellular pathways. Some synthetic derivatives induce apoptosis in a p53-dependent manner, highlighting the role of this critical tumor suppressor gene in the cellular response to these compounds. nih.gov Research on a benzofuran-isatin conjugate, Compound 5a , confirmed its ability to provoke apoptosis in colorectal cancer cell lines. frontiersin.org While apoptosis is the predominant form of cell death observed, at higher concentrations, some benzofuran derivatives can also induce necrosis, an uncontrolled form of cell death that can lead to inflammation. nih.govnih.gov Flow cytometry analysis has been used to distinguish between cells in the late stages of apoptosis and those undergoing necrosis following treatment with these agents. researchgate.net

Reactive Oxygen Species (ROS) Generation and Cellular Stress

The induction of cellular stress through the generation of reactive oxygen species (ROS) is another mechanism contributing to the anticancer activity of benzofuran analogues. An increase in intracellular ROS levels can disrupt the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, ultimately culminating in cell death. researchgate.net Studies involving chalcone-derived benzofuran compounds have demonstrated that their anticancer effects are associated with an increase in ROS levels. ejmo.org This elevation in oxidative stress can, in turn, trigger a decrease in mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. ejmo.org

Targeting Specific Cancer Pathways (e.g., EGFR-Tyrosine Kinase, Tubulin Polymerization, VEGFR-2)

Benzofuran derivatives have been designed to selectively target key signaling pathways and structural components that are crucial for cancer cell proliferation and survival.

EGFR-Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed in various cancers, making it a prime therapeutic target. nih.gov Numerous benzofuran derivatives have been synthesized and shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK). tandfonline.com For instance, a series of cyanobenzofuran derivatives displayed significant EGFR-TK inhibitory activity, with compounds 2, 3, 10, and 11 showing IC₅₀ values ranging from 0.81 to 1.12 µM, comparable to the reference drug gefitinib. nih.gov Another study identified benzofuran-aminoquinazoline hybrids 10d and 10e as potent EGFR-TK inhibitors with IC₅₀ values of 29.3 nM and 31.1 nM, respectively. tandfonline.com These compounds are thought to bind to the active site of the enzyme, blocking downstream signaling pathways that promote cell growth and survival. nih.govnih.gov

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several series of benzofuran-based compounds have been developed as inhibitors of tubulin polymerization. researchgate.net These agents often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle. nih.govdntb.gov.ua This disruption leads to an arrest of the cell cycle, typically in the G2/M phase, and subsequent induction of apoptosis. nih.gov A notable example is compound 17g , a 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivative, which was shown to effectively inhibit tubulin polymerization and induce apoptosis in A549 lung cancer cells. nih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.gov Benzofuran-based chalcones and other derivatives have emerged as potent VEGFR-2 inhibitors. researchgate.net The compound 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) exhibited a higher anti-VEGFR-2 activity (IC₅₀ = 1.00 × 10⁻³ µM) than the reference drug Sorafenib (IC₅₀ = 2.00 × 10⁻³ µM). researchgate.net By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. nih.gov

Table 2: Inhibition of Specific Cancer Pathway Targets by Benzofuran Analogues

Compound Target Pathway IC₅₀ Value
Compound 10d tandfonline.com EGFR-TK 29.3 nM
Compound 10e tandfonline.com EGFR-TK 31.1 nM
Compound 6d researchgate.net VEGFR-2 1.00 × 10⁻³ µM
Compound 17g nih.gov Tubulin Polymerization Not specified, but effective
Compound 8 nih.govresearchgate.net PI3K / VEGFR-2 2.21 nM / 68 nM

Modulation of Cell Cycle Progression

Consistent with their mechanisms of action, many anticancer benzofuran derivatives modulate the progression of the cell cycle in cancer cells. The disruption of microtubule dynamics by tubulin polymerization inhibitors characteristically leads to cell cycle arrest in the G2/M phase. nih.govresearchgate.net This has been observed with multiple benzofuran compounds, where flow cytometric analysis showed a significant accumulation of cells in the G2/M phase following treatment. nih.gov

For example, a novel synthetic benzofuran lignan (B3055560) was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase, which was correlated with the induction of apoptosis. nih.gov This effect was particularly pronounced in cells with functional p53, suggesting a p53-dependent pathway for the G2/M arrest. nih.gov Similarly, cyanobenzofuran derivatives that inhibit EGFR were also found to cause cell cycle arrest at the G2/M phase, linking the inhibition of this signaling pathway to the regulation of cell division checkpoints. tandfonline.com

In Vitro Cytotoxicity Evaluation in various Cancer Cell Lines

The cytotoxic potential of benzofuran derivatives, particularly those featuring halogen substitutions, has been a subject of significant scientific inquiry. Research indicates that the introduction of a bromine atom into the benzofuran scaffold can substantially enhance cytotoxic activity against various cancer cell lines. nih.gov This effect is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on biological molecules, thereby improving binding affinity. nih.gov

Studies on brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated potent and selective toxicity. For instance, certain brominated analogues showed strong cytotoxic effects against the K562 chronic myelogenous leukemia cell line, with IC50 values as low as 2.59 µM. researchgate.net Similarly, other bromo-substituted benzofurans have displayed significant activity against MOLT-4 leukemia cells and HeLa cervical carcinoma cells, with IC50 values ranging from approximately 20 to 85 µM. mdpi.com

Analogues of this compound, such as its simple esters, have also been reported to inhibit the proliferation of breast cancer cells. nih.gov The position of the halogen on the benzofuran ring is considered a critical factor in determining the compound's biological activity. nih.gov Research has shown that placing the bromine atom on an acetyl or methyl group attached to the benzofuran system increases cytotoxicity. nih.govmdpi.com This strategic placement highlights a key area for the development of potent anticancer agents based on the benzofuran core.

Table 1: In Vitro Cytotoxicity of Selected Bromo-Benzofuran Analogues

Compound Class Cancer Cell Line IC50 (µM) Reference
Bromo-substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone K562 (Chronic Myelogenous Leukemia) 2.59 - 3.83 researchgate.net
Bromo-substituted Benzofuran Derivative K562 (Chronic Myelogenous Leukemia) ~20 - 85 mdpi.com
Bromo-substituted Benzofuran Derivative MOLT-4 (Leukemia) ~20 - 85 mdpi.com
Bromo-substituted Benzofuran Derivative HeLa (Cervical Carcinoma) ~20 - 85 mdpi.com
Benzofuran-N-aryl piperazine (B1678402) conjugate HeLa (Cervical Carcinoma) 0.03 nih.gov
Benzofuran-N-aryl piperazine conjugate MCF-7 (Breast Cancer) 12.3 nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

Spectrum of Activity Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives and analogues of this compound have demonstrated a broad spectrum of antibacterial activity. Halogenated derivatives of 3-benzofurancarboxylic acid have shown notable efficacy, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL. nih.gov

The benzofuran scaffold is a core component of many compounds with potent antibacterial properties. taylorandfrancis.com For example, certain benzofuroquinolinium derivatives exhibit remarkable inhibition against Gram-positive strains, including multidrug-resistant varieties like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MIC values as low as 0.25–4 μg/mL. frontiersin.org These compounds are also effective against Gram-negative strains such as Escherichia coli, with MIC values in the range of 1–8 μg/mL. frontiersin.org

Further studies on other benzofuran derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. One analogue demonstrated moderate antibacterial activity against Salmonella typhimurium (MIC = 12.5 μg/mL), Staphylococcus aureus (MIC = 12.5 μg/mL), and Escherichia coli (MIC = 25 μg/mL). mdpi.com The collective evidence suggests that the 5-bromo-1-benzofuran moiety is a promising pharmacophore for developing new antibacterial agents.

Table 2: Antibacterial Activity of Selected Benzofuran Analogues

Compound Class Bacterial Strain MIC (μg/mL) Reference
Halogenated 3-Benzofurancarboxylic Acid Derivative Gram-positive bacteria 50 - 200 nih.gov
Benzofuroquinolinium Derivative Methicillin-resistant S. aureus (MRSA) 0.25 - 4 frontiersin.org
Benzofuroquinolinium Derivative Vancomycin-resistant E. faecium (VRE) 0.25 - 4 frontiersin.org
Benzofuroquinolinium Derivative E. coli 1 - 8 frontiersin.org
Aza-benzofuran Derivative S. typhimurium 12.5 mdpi.com
Aza-benzofuran Derivative S. aureus 12.5 mdpi.com
Aza-benzofuran Derivative E. coli 25 mdpi.com

Antifungal Efficacy

The antifungal potential of the benzofuran nucleus, including analogues of this compound, has been well-documented. rsc.org Research into amides derived from 2-benzofuranylacetic acid confirms the potential of this structural class as antifungal agents. nih.gov

Studies on halogenated derivatives of 3-benzofurancarboxylic acid have revealed significant antifungal activity against pathogenic yeasts. Specifically, certain chloro- and bromo-substituted compounds were effective against Candida albicans and Candida parapsilosis, exhibiting MIC values of 100 μg/mL. nih.gov Other research has identified benzofuran derivatives with potent activity against different fungal species, including Penicillium italicum and Colletotrichum musae, with MIC values recorded at 12.5 μg/mL and 12.5–25 μg/mL, respectively. mdpi.com The consistent antifungal activity across various benzofuran analogues underscores the importance of this scaffold in the search for new antimycotic treatments.

Table 3: Antifungal Activity of Selected Benzofuran Analogues

Compound Class Fungal Strain MIC (μg/mL) Reference
Halogenated 3-Benzofurancarboxylic Acid Derivative Candida albicans 100 nih.gov
Halogenated 3-Benzofurancarboxylic Acid Derivative Candida parapsilosis 100 nih.gov
Oxa-benzofuran Derivative Penicillium italicum 12.5 mdpi.com
Oxa-benzofuran Derivative Colletotrichum musae 12.5 - 25 mdpi.com

Proposed Mechanistic Insights into Antimicrobial Action

While the precise antimicrobial mechanisms of this compound have not been fully elucidated, research on its analogues provides valuable insights. The mode of action for benzofuran-based antimicrobials appears to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For example, certain benzofuroquinolinium derivatives have been found to inhibit the polymerization and GTPase activity of FtsZ, a crucial protein in bacterial cell division. frontiersin.org This disruption of FtsZ function leads to an effective block in bacterial replication.

Another potential mechanism relates to the disruption of the microbial cell membrane. The antimicrobial activity of some benzofuran derivatives is enhanced by increased hydrophobicity, which may facilitate penetration of the lipid-rich cell membranes of fungi and bacteria. mdpi.com This suggests that these compounds could alter membrane permeability and integrity, leading to cell death. The broad structural diversity of benzofuran derivatives allows for various modes of action, making them a versatile scaffold for antimicrobial drug discovery. researchgate.net

Anti-inflammatory Research

Modulation of Inflammatory Mediators (e.g., IL-6 Secretion)

Benzofuran derivatives have emerged as promising candidates for anti-inflammatory research due to their ability to modulate key signaling pathways and the production of inflammatory mediators. Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammatory responses. Studies have shown that specific benzofuran hybrids can significantly down-regulate the secretion of pro-inflammatory factors, including IL-6. nih.gov

The anti-inflammatory mechanism of these compounds is linked to their ability to interfere with classic inflammation signaling cascades. Research on a piperazine/benzofuran hybrid demonstrated that it effectively inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in a dose-dependent manner. nih.gov These pathways are critical for the transcriptional activation of many inflammatory genes, including IL-6. By inhibiting these signaling routes, the benzofuran derivative effectively reduces the production and secretion of IL-6 and other inflammatory mediators like TNF-α and COX-2. nih.gov While some benzofuran-related structures have been identified as inducers of IL-6 transcription, the functionalization of the benzofuran core appears critical in determining its specific effect on inflammatory pathways. nih.gov The development of small molecule inhibitors targeting the IL-6/STAT3 pathway is an active area of research for inflammatory diseases, and the benzofuran scaffold represents a valuable starting point for such endeavors. researchgate.net

Membrane Stabilization Assays

The anti-inflammatory potential of benzofuran derivatives has been evaluated using in-vitro methods, including membrane stabilization assays. This technique is a well-established method for assessing anti-inflammatory activity. It operates on the principle that the membrane of red blood cells (RBCs) is structurally similar to the lysosomal membranes of phagocytes, such as neutrophils and macrophages. During inflammation, these lysosomes release their enzymatic contents, including bactericidal enzymes and proteases, which contribute to tissue damage and perpetuate the inflammatory cascade. Therefore, stabilizing these lysosomal membranes is a key mechanism for reducing the inflammatory response.

In laboratory settings, the human red blood cell (HRBC) membrane stabilization method is used as a model to predict this lysosomal stabilization. ajpp.in Because the RBC membrane is susceptible to damage from hypotonic solutions or heat, leading to hemolysis (the rupture of the cell and release of hemoglobin), this process can be quantified by measuring the amount of hemoglobin released spectrophotometrically. Anti-inflammatory agents are expected to inhibit this hemolysis, and the percentage of inhibition serves as a measure of their membrane-stabilizing efficacy.

Studies on various benzofuran–pyrazole-based derivatives have demonstrated substantial anti-inflammatory effects in HRBC membrane stabilization assays. Results have shown stabilization percentages ranging from 86.70% to 99.25%, indicating a significant capacity to protect the cell membrane from induced lysis. researchgate.net This suggests that this compound and its analogues may exert their anti-inflammatory effects, at least in part, by stabilizing lysosomal membranes, thereby preventing the release of pro-inflammatory mediators. ajpp.inresearchgate.net

Neuroprotective and Anti-Alzheimer's Disease Research

The benzofuran scaffold is a key structural motif in a number of compounds being investigated for their potential in treating neurodegenerative conditions, particularly Alzheimer's disease (AD). frontiersin.org The multifaceted nature of AD, which involves amyloid-beta plaque formation, neuroinflammation, and oxidative stress, has led researchers to explore multi-target therapeutic strategies. Benzofuran derivatives have shown promise in addressing several of these pathological mechanisms.

Amyloid-β (Aβ) Aggregation Modulation

A central pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and insoluble fibrils that form plaques in the brain. frontiersin.org Consequently, inhibiting this aggregation process is a primary therapeutic goal. A number of benzofuran derivatives have been identified as potent modulators of Aβ aggregation. nih.gov

The mechanism of inhibition appears to be linked to the direct binding of these compounds to the Aβ peptide. nih.gov This interaction interferes with the peptide's ability to self-assemble and form fibrils. nih.gov Research, including scintillation proximity binding assays and NMR studies, suggests that a specific recognition site for benzofurans may exist on the Aβ molecule. nih.gov By binding to this site, the compounds can disrupt the conformational changes necessary for fibrillogenesis.

Furthermore, some benzofuran-2-carboxamide (B1298429) derivatives have demonstrated the ability to not only inhibit the formation of Aβ fibrils but also to provide significant neuroprotection against Aβ-induced cytotoxicity in neuronal cell lines. nih.govresearchgate.net Molecular docking studies indicate that the orientation of the benzofuran ring system plays a critical role in determining whether a compound inhibits or, in some cases, even accelerates Aβ aggregation. nih.gov This highlights the nuanced structure-activity relationship in the design of effective Aβ aggregation modulators.

Modulation of Microglial Phenotype

Neuroinflammation, mediated by brain-resident immune cells called microglia, is another critical component in the progression of Alzheimer's disease. nih.gov Microglia can exist in different activation states, or phenotypes. The "M1" phenotype is pro-inflammatory, releasing cytokines that can contribute to neuronal damage. In contrast, the "M2" phenotype is associated with anti-inflammatory functions, tissue repair, and the clearance of cellular debris, including Aβ aggregates. nih.govfrontiersin.org

Modulating the microglial phenotype from a neurotoxic M1 state to a neuroprotective M2 state is considered a promising therapeutic strategy. nih.gov While direct studies on this compound are limited, the broader class of benzofuran derivatives has been investigated for its anti-inflammatory and neuroprotective properties. nih.govmdpi.com The anti-inflammatory activity of benzofurans, demonstrated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophage cell lines, suggests a potential role in modulating glial responses. mdpi.comnih.gov By suppressing pro-inflammatory signaling pathways, such as NF-κB and MAPK which are crucial for M1 polarization, these compounds could help shift the balance towards the M2 phenotype, thereby reducing neuroinflammation and promoting a healthier brain microenvironment. nih.govmdpi.com

Other Biological Activities Under Investigation

The versatile benzofuran scaffold has been the subject of extensive research, revealing a wide spectrum of biological activities beyond its anti-inflammatory and neuroprotective potential. Numerous studies have demonstrated that derivatives of this compound are promising candidates in various therapeutic areas.

Antimicrobial Activity: Benzofuran derivatives have shown significant activity against a range of microbial pathogens.

Antifungal: Certain brominated benzofuran derivatives have exhibited potent antifungal properties. For instance, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative was found to drastically increase its antifungal activity. nih.gov Some compounds have shown efficacy against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Antibacterial: Analogues have also been tested against various bacterial strains. cuestionesdefisioterapia.com For example, a series of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. asianpubs.org Some biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have shown potent inhibitory activities against antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Anticancer Activity: The potential of benzofuran derivatives as anticancer agents is an active area of investigation. A series of chalcones, specifically 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, were designed and showed in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. nih.gov The introduction of a bromine atom into the benzofuran system, in particular, has been noted to increase cytotoxicity towards cancer cells. mdpi.com

Antioxidant Activity: Many benzofuran derivatives possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govresearchgate.net Their ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in various in-vitro assays. nih.gov This antioxidant capacity often complements their other biological activities, such as neuroprotection and anti-inflammatory effects. nih.gov

Interactive Data Tables

Table 1: Anti-inflammatory Activity of Benzofuran Derivatives This table summarizes the anti-inflammatory effects observed in studies of benzofuran analogues.

Compound ClassAssayResultReference
Benzofuran-pyrazole hybridsHRBC Membrane Stabilization86.70% - 99.25% stabilization researchgate.net
Aza-benzofuran derivativesNitric Oxide (NO) Inhibition (LPS-stimulated RAW 264.7 cells)IC₅₀ values of 16.5 µM - 17.3 µM mdpi.com
Piperazine/benzofuran hybrid (5d)NO Inhibition (LPS-stimulated RAW 264.7 cells)IC₅₀ = 52.23 ± 0.97 µM nih.gov

Table 2: Antimicrobial Activity of Benzofuran Derivatives This table details the minimum inhibitory concentrations (MIC) and other measures of antimicrobial efficacy for various benzofuran compounds.

Compound/DerivativeOrganism(s)ActivityReference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateCryptococcus neoformans, Aspergillus fumigatusSignificant antifungal activity nih.gov
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium, Staphylococcus aureusModerate antibacterial activity mdpi.com
Oxa-benzofuran derivative (Compound 6)Penicillium italicum, Fusarium oxysporum, Colletotrichum musaeMIC values of 12.5 - 25 µg/mL mdpi.com
Biphenyl derivative (6i)Methicillin-resistant Staphylococcus aureusMIC = 3.13 µg/mL mdpi.com
Biphenyl derivative (6m)Multidrug-resistant Enterococcus faecalisMIC = 6.25 µg/mL mdpi.com

Computational and Theoretical Studies in the Discovery of 5 Bromo 1 Benzofuran 2 Yl Acetic Acid Analogues

Molecular Docking Simulations

Molecular docking is a fundamental computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. atmiyauni.ac.innih.gov It is instrumental in identifying and designing biologically active compounds. atmiyauni.ac.in For analogues of (5-Bromo-1-benzofuran-2-yl)acetic acid, docking simulations provide insights into how these ligands interact with their biological targets, such as enzymes or receptors, at a molecular level.

Understanding the specific non-covalent interactions between a ligand and its protein target is critical for rational drug design. Molecular docking simulations meticulously map these interactions, which primarily include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For benzofuran (B130515) derivatives, studies have shown that the formation of a stable complex with a protein target is often governed by such interactions. mdpi.com For instance, the carboxyl group present in the acetic acid moiety of the parent compound is a prime candidate for forming strong hydrogen bonds with amino acid residues in a protein's active site. The benzofuran ring system itself can participate in hydrophobic and π–π stacking interactions, further anchoring the ligand within the binding pocket. nih.gov In the crystal structure of a related analogue, 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, intermolecular O—H⋯O hydrogen bonds were observed, demonstrating the capacity of the carboxyl group to engage in such critical interactions. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (ΔG). nih.gov These scores estimate the strength of the interaction between the ligand and the protein, with more negative values typically indicating a more stable complex and potentially higher biological activity. nih.gov This allows for the ranking of different analogues and the prioritization of candidates for synthesis and experimental testing.

In a computational analysis of 5-bromo-7-substituted benzofuran-2-carboxylic acids as potential Pim-1 kinase inhibitors, a strong correlation was observed between the predicted docking scores and the experimentally determined IC₅₀ values. researchgate.net This correlation (r² = 0.859) validates the predictive power of the docking model for this class of compounds and demonstrates its utility in identifying potent inhibitors. researchgate.net The docking scores for the top-ranked compounds in such studies often correlate with their high activity in biological assays. researchgate.net

Compound ClassTarget ProteinCorrelation Coefficient (r²)Reference
5-substituted benzofuran-2-carboxylic acidsPim-1 kinase0.6903 researchgate.net
5-bromo-7-substituted benzofuran-2-carboxylic acidsPim-1 kinase0.859 researchgate.net

Beyond predicting binding strength, docking studies are crucial for identifying the specific amino acid residues within the protein's active site that are essential for ligand binding. This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the ligand to improve its interaction with the target. For example, in a docking study of benzofuran hybrids against the MMP-2 enzyme, the simulation identified the key interactions within the catalytic domain. atmiyauni.ac.in Similarly, studies on other kinase inhibitors have shown that specific residues are responsible for forming hydrogen bonds or hydrophobic contacts that stabilize the ligand-protein complex. By understanding these key interactions, medicinal chemists can design analogues of this compound with modifications that enhance binding to these specific residues, thereby increasing potency and selectivity.

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify novel scaffolds. scirp.orgnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. scirp.orgnih.gov

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for molecules that match the required features. nih.govfip.org This process, known as pharmacophore-based virtual screening, efficiently filters vast libraries to identify a smaller, more manageable set of "hit" compounds for further investigation. scirp.orgnih.gov This approach is particularly useful for scaffold hopping—finding new core structures that maintain the key binding interactions but have different chemical backbones. nih.gov For the discovery of novel this compound analogues, a pharmacophore model could be generated based on known active benzofuran derivatives. This model would then be used to screen databases for new compounds that not only fit the model but also possess desirable properties, potentially leading to the discovery of novel and patentable drug candidates. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose obtained from docking. researchgate.net By simulating the complex in a solvated environment that mimics physiological conditions, MD can confirm whether the key interactions observed in docking are maintained over a period of nanoseconds.

In a study of related bromofuran-containing thiazole (B1198619) Schiff base derivatives, MD simulations were performed on the top-docked compounds. nih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values confirmed that the ligands remained stably bound within the active site of the target receptor throughout the simulation, with RMSD values below 2 nm indicating stability. nih.gov Such simulations would be critical for validating the docking predictions for promising this compound analogues, ensuring that the identified binding mode is not a transient state but a stable and persistent interaction.

In Silico ADMET and Drug-Likeness Predictions for Candidate Selection

A significant cause of failure for drug candidates in later stages of development is poor pharmacokinetic properties. To address this early on, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness predictions are employed. These computational models use a compound's structure to predict its physicochemical properties and its likely behavior in the body.

Properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolic breakdown are assessed. Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which helps to identify compounds that are more likely to be successful oral drug candidates. For a series of newly synthesized bromofuran derivatives, in silico ADMET prediction studies were conducted to validate their potential for oral bioavailability. nih.gov Applying these predictive models to virtual libraries of this compound analogues allows for the early filtering out of compounds with predicted ADMET liabilities, focusing resources on candidates with a higher probability of success in clinical development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational technique in the design of novel analogues of this compound. This method seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency or efficacy, QSAR models can predict the activity of yet-to-be-synthesized analogues.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. These properties are described by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. In the development of analogues of this compound, a typical QSAR study would involve the following steps:

Data Set Selection: A series of benzofuran derivatives with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target is compiled. This data set is then divided into a training set, used to build the QSAR model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the data set is calculated using specialized software. These descriptors can range from simple properties like molecular weight and logP to more complex quantum-chemical parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to identify the descriptors that have the most significant correlation with the biological activity. eurjchem.com This process generates a mathematical equation that constitutes the QSAR model.

Model Validation: The predictive ability of the developed model is rigorously assessed using both internal and external validation techniques. eurjchem.com A robust and predictive QSAR model can then be used to estimate the biological activity of new, virtual analogues of this compound.

For instance, in a hypothetical QSAR study on a series of (1-benzofuran-2-yl)acetic acid analogues, researchers might find that descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., Hammett constants of substituents on the benzofuran ring) are critical for activity. A simplified, hypothetical QSAR model could be represented by the following equation:

pIC50 = c0 + c1(LogP) + c2(σ)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the octanol-water partition coefficient, and σ is the Hammett constant of a substituent. The coefficients c0, c1, and c2 are determined by the regression analysis.

The insights gained from such a model would guide the design of new analogues. For example, if a positive correlation with LogP is observed, chemists would focus on synthesizing more lipophilic derivatives. Conversely, if certain electronic properties are found to be detrimental, modifications would be made to avoid them.

The application of QSAR modeling in the discovery of benzofuran derivatives has been demonstrated in various studies. For example, QSAR studies on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) derivatives have been used to identify potential inhibitors of cytochrome P450. nih.gov Similarly, 2D-QSAR models have been developed for benzofuran-based vasodilators to understand the factors governing their pharmacological properties. mdpi.comdntb.gov.ua These studies highlight the utility of QSAR in correlating structural features with biological activity.

Hypothetical QSAR Data for this compound Analogues

To illustrate the practical application of QSAR, the following interactive data table presents hypothetical data for a series of this compound analogues and their predicted biological activity based on a fictional QSAR model. The model incorporates descriptors such as the logarithm of the partition coefficient (cLogP), molar refractivity (MR), and the energy of the highest occupied molecular orbital (EHOMO).

Compound IDR-GroupcLogPMolar Refractivity (MR)EHOMO (eV)Experimental pIC50Predicted pIC50
BBA-01-H4.1275.34-6.896.256.31
BBA-02-CH34.5880.12-6.856.586.62
BBA-03-Cl4.8380.65-6.956.416.45
BBA-04-OCH34.0579.88-6.786.726.70
BBA-05-CF35.0180.05-7.125.986.05
BBA-06-NO24.2579.95-7.255.855.91
BBA-07-NH23.6578.54-6.656.896.85
BBA-08-F4.2875.45-6.986.356.38

This hypothetical data illustrates how a QSAR model can be used to predict the biological activity of novel compounds, thereby guiding the selection of candidates for synthesis and further testing. By leveraging these computational approaches, the process of discovering potent and effective analogues of this compound can be significantly enhanced.

Future Directions and Emerging Research Avenues for 5 Bromo 1 Benzofuran 2 Yl Acetic Acid Research

Design of Multi-Target Directed Ligands (MTDLs) Incorporating the (5-Bromo-1-benzofuran-2-yl)acetic acid Scaffold

The paradigm of "one-molecule, one-target" is progressively being supplemented by the design of Multi-Target Directed Ligands (MTDLs), which can simultaneously modulate multiple biological targets involved in a complex disease. This approach is particularly promising for multifactorial disorders like neurodegenerative diseases and cancer. The benzofuran (B130515) core is recognized as a "privileged" structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. frontiersin.orgnih.gov

Future research will likely focus on strategically hybridizing the this compound scaffold with other pharmacophores to create MTDLs. For instance, in the context of Alzheimer's disease, this scaffold could be linked to moieties known to inhibit acetylcholinesterase, modulate beta-amyloid aggregation, or chelate metal ions, thereby addressing multiple facets of the disease's pathology. nih.govnih.gov The exploration of the neuroprotective chemical space of benzofuran scaffolds is a promising strategy for discovering new substitution patterns that exhibit multi-target activity. frontiersin.orgnih.gov

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential and mechanism of action of this compound and its derivatives, a systems-level approach is necessary. "Omics" technologies, such as genomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system in response to a drug candidate.

Future research should integrate these technologies to:

Identify Drug Targets : Proteomics can be used to identify the specific proteins that bind to the compound, revealing its direct molecular targets.

Elucidate Mechanisms of Action : By observing changes in protein and metabolite levels after treatment, researchers can map the signaling pathways and metabolic processes affected by the compound. nih.gov

Discover Biomarkers : Omics data can help in the discovery of biomarkers that can predict a patient's response to a drug or monitor its efficacy.

Assess Off-Target Effects : A global view of molecular changes can help in identifying potential off-target effects and understanding the compound's broader biological impact.

Advanced Computational Chemistry Applications for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved properties. nih.gov These methods can predict how a molecule will interact with its biological target, its pharmacokinetic properties, and its potential toxicity.

For this compound, advanced computational approaches will be crucial for:

Molecular Docking : Simulating the binding of the compound and its analogs to the active sites of target proteins to predict binding affinity and mode of interaction. nih.gov

Pharmacophore Modeling : Identifying the key structural features of the molecule responsible for its biological activity to guide the design of new, more potent derivatives.

Quantum Chemical Calculations : Studying the electronic properties of the molecule to understand its reactivity and interactions at a subatomic level. researchgate.net

In Silico ADMET Prediction : Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to prioritize candidates with favorable drug-like profiles.

Exploration of New Biological Targets and Therapeutic Applications

The benzofuran scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org The presence of a bromine atom in the this compound structure can further enhance its biological activity. nih.govnih.gov

Future research should systematically screen this compound and its derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities. Potential areas of exploration include:

Oncology : Many benzofuran derivatives have shown potent anticancer activity. nih.govnih.govnih.gov Investigating the effect of this compound on various cancer cell lines and its potential to inhibit key cancer-related enzymes like kinases could lead to the development of new anticancer agents. nih.govnih.govtaylorandfrancis.com

Infectious Diseases : The benzofuran nucleus is a component of many natural and synthetic antimicrobial agents. nih.gov Screening against a broad range of bacteria and fungi could reveal potential applications in treating infectious diseases. researchgate.netasianpubs.org

Inflammatory Disorders : Given the anti-inflammatory properties reported for some benzofurans, investigating the potential of this compound to modulate inflammatory pathways could open up new avenues for treating chronic inflammatory diseases.

By systematically exploring these diverse biological activities, researchers can unlock the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the established synthetic routes for (5-Bromo-1-benzofuran-2-yl)acetic acid, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation of benzofuran precursors followed by acetic acid side-chain introduction. For example, bromination at the 5-position of 1-benzofuran derivatives can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in anhydrous dimethylformamide (DMF). Subsequent coupling with acetic acid moieties may employ nucleophilic substitution or ester hydrolysis. Optimization includes:

  • Catalyst Screening : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-bromo intermediates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during bromination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Key Data :

ParameterOptimal RangeReference
Bromination Temp40–60°C
Reaction SolventDMF/THF
Yield65–78% (after optimization)

Q. How is NMR spectroscopy utilized to confirm the structure and purity of this compound?

Methodological Answer: 1H NMR :

  • Benzofuran protons (H-3, H-4, H-6, H-7) appear as a multiplet in δ 6.8–7.5 ppm.
  • Acetic acid methylene protons (CH2) resonate as a singlet at δ 3.8–4.2 ppm.
  • Bromine's deshielding effect splits H-5 into a distinct doublet (δ 7.2–7.4 ppm, J = 2.1 Hz) . 13C NMR :
  • Carbonyl carbon (C=O) at δ 170–175 ppm.
  • Benzofuran carbons (C-5-Br) show δ 115–120 ppm due to bromine's electronegativity . Purity Assessment :
  • Integration ratios confirm stoichiometry (e.g., CH2:benzofuran protons = 2:4).
  • Absence of extraneous peaks (e.g., unreacted starting materials) indicates >95% purity .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

Methodological Answer:

  • Slow Evaporation : Dissolve the compound in a 1:1 ethanol/water mixture at 50°C, filter, and allow slow evaporation at 4°C. This method produced crystals suitable for SHELXL refinement .
  • Diffraction Quality : Crystals must be >0.2 mm in size. Use ORTEP-3 for structure visualization and SHELX for refinement .
  • Key Parameters :
ConditionOptimal SettingReference
Solvent SystemEthanol/Water
Temperature4°C (crystallization)

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent). Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1% v/v) .
  • Structural Analogs : Compare with 5-fluoro or 5-chloro derivatives to isolate bromine's electronic effects .
  • Dose-Response Curves : Calculate IC50/EC50 values across multiple replicates to identify outliers .

Example : In a study comparing anti-inflammatory activity, discrepancies were resolved by normalizing data to protein content (Bradford assay) and using a common reference compound (e.g., indomethacin) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The bromine atom's hydrophobic surface enhances binding to hydrophobic pockets (e.g., cyclooxygenase-2) .
  • QM/MM Simulations : Assess electronic effects of bromine on binding affinity. Bromine's σ-hole can form halogen bonds with carbonyl oxygens in proteins .
  • MD Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes over 100-ns trajectories .

Key Finding : Docking scores for this compound with COX-2 showed a ΔG = -9.2 kcal/mol, comparable to celecoxib (-9.5 kcal/mol) .

Q. How do isotopic labeling studies elucidate metabolic pathways of this compound?

Methodological Answer:

  • 13C-Labeling : Introduce 13C at the acetic acid carbonyl group. Track incorporation into TCA cycle intermediates via LC-MS .
  • 2H-Labeling : Deuterium at the benzofuran C-5 position monitors oxidative metabolism (e.g., CYP450-mediated dehalogenation) .
  • Key Protocol :

Administer 13C-labeled compound to hepatocyte cultures.

Extract metabolites at 0, 6, 12, 24 h.

Analyze via high-resolution MS (Q-TOF) to identify labeled succinate/citrate .

Data : In rat hepatocytes, 65% of 13C was incorporated into citrate within 12 h, indicating mitochondrial β-oxidation .

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Feasible Synthetic Routes

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(5-Bromo-1-benzofuran-2-yl)acetic acid
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(5-Bromo-1-benzofuran-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.